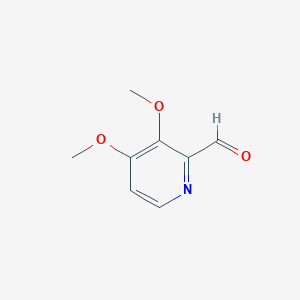

3,4-Dimethoxypyridine-2-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4-dimethoxypyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-11-7-3-4-9-6(5-10)8(7)12-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBEYSYWMWVZVFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70709851 | |

| Record name | 3,4-Dimethoxypyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70709851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142470-53-9 | |

| Record name | 3,4-Dimethoxypyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70709851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Derivatives and Analogues: Synthesis and Structural Diversification

Synthesis of Quinazoline (B50416) and Quinazolinone Derivatives from 3,4-Dimethoxypyridine-2-carbaldehyde

The aldehyde functional group of this compound is a key handle for constructing fused heterocyclic systems. One notable application is in the synthesis of quinazoline and quinazolinone derivatives, which are privileged structures in medicinal chemistry. nih.govbenthamscience.comresearchgate.net The reaction typically involves a cyclocondensation with a suitable aniline-derived building block, such as 2-aminobenzamide (B116534). researchgate.netresearchgate.net

The synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives from this compound proceeds via a cyclocondensation reaction with 2-aminobenzamide. researchgate.netresearchgate.net This reaction is a common strategy for forming the dihydroquinazolinone core, a scaffold recognized for its biological importance and utility as a synthetic intermediate. ijarsct.co.inresearchgate.netnih.gov The condensation between the aldehyde group of the pyridine (B92270) derivative and the primary amine of 2-aminobenzamide, followed by intramolecular cyclization involving the amide, leads to the desired heterocyclic system.

Specifically, the reaction between this compound and 2-aminobenzamide yields a mixture of 2-(3,4-dimethoxypyridin-2-yl)-2,3-dihydroquinazolin-4(1H)-one and its corresponding open-chain tautomer. researchgate.netresearchgate.net This equilibrium highlights the dynamic nature of the initial adduct before it undergoes further transformations.

Table 1: Synthesis of Dihydroquinazolin-4(1H)-one Derivative

| Reactant 1 | Reactant 2 | Product |

|---|

The 2,3-dihydroquinazolin-4(1H)-one derivatives synthesized in the previous step can serve as precursors to the fully aromatic quinazolin-4(3H)-one system. researchgate.netresearchgate.net This transformation is achieved through a dehydrogenation (oxidation) step. Various oxidizing agents can be employed for this purpose, with benzoquinones such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and chloranil being effective. researchgate.netresearchgate.net

An interesting and unexpected reaction occurs during the dehydrogenation of 2-(3,4-dimethoxypyridin-2-yl)-2,3-dihydroquinazolin-4(1H)-one. The oxidation process is accompanied by the selective demethylation of the methoxy (B1213986) group at the C(3) position of the pyridine ring. researchgate.netresearchgate.net This results in the formation of a 3-hydroxy-4-methoxypyridin-2-yl substituent on the quinazolinone core. This partial demethylation is noteworthy because it does not occur when non-pyridine analogues, such as 2-methoxy- or 2,3,4-trimethoxybenzaldehydes, are used as the starting aldehyde, indicating a specific electronic or steric influence of the pyridine nitrogen. researchgate.netresearchgate.net

Synthesis of Related Pyridine Derivatives

The functional groups of this compound can be chemically modified to produce other useful pyridine-based synthetic intermediates. These transformations expand the utility of the core scaffold, providing access to building blocks with different reactive handles.

2-(Chloromethyl)-3,4-dimethoxypyridine (B69304) hydrochloride is a key intermediate, notably used in the synthesis of anti-ulcer drugs like pantoprazole. chemicalbook.comsigmaaldrich.comzebpharma.com Several synthetic routes have been developed for its preparation.

One direct route involves the reduction of the aldehyde group in a precursor to a hydroxymethyl group, followed by chlorination. Specifically, 2-(hydroxymethyl)-3,4-dimethoxypyridine is treated with a chlorinating agent, such as thionyl chloride (SOCl₂), in a suitable solvent like chloroform to yield the desired 2-(chloromethyl)-3,4-dimethoxypyridine hydrochloride. prepchem.com

More elaborate, multi-step syntheses often start from simpler, readily available materials like maltol (B134687) or 3-hydroxy-2-methyl-4-pyrone. chemicalbook.comgoogle.comgoogle.compatsnap.com A representative pathway starting from maltol involves a sequence of reactions including methylation, ammonification, chlorination, oxidation, methoxy substitution, hydroxymethylation, and a final chlorination step to furnish the target compound with a reported yield exceeding 75%. google.compatsnap.com This method avoids the use of 2-methyl-3-pyridone, which may need to be imported, thereby reducing costs. google.com

Table 2: Selected Synthetic Routes to 2-(Chloromethyl)-3,4-dimethoxypyridine Hydrochloride

| Starting Material | Key Steps | Reagents | Reference |

|---|---|---|---|

| 2-(Hydroxymethyl)-3,4-dimethoxypyridine | Chlorination | Thionyl chloride (SOCl₂) | prepchem.com |

| Maltol | Methylation, Ammonification, Chlorination, Oxidation, Methoxy substitution, Hydroxymethylation, Chlorination | Various | google.com |

As indicated in the synthesis of its chlorinated analogue, 2-(hydroxymethyl)-3,4-dimethoxypyridine (also known as 3,4-dimethoxy-2-pyridinemethanol) is a crucial precursor. chemicalbook.comprepchem.com This alcohol is readily converted to the more reactive 2-(chloromethyl) derivative, which is a versatile alkylating agent. The transformation of the hydroxymethyl group to a chloromethyl group is a standard procedure that significantly enhances the synthetic utility of the pyridine scaffold, allowing for the introduction of the 3,4-dimethoxypyridin-2-ylmethyl moiety into various molecules. prepchem.com

Diversification Strategies Using the 3,4-Dimethoxypyridine (B108619) Scaffold

The 3,4-dimethoxypyridine scaffold, particularly when functionalized as the aldehyde or the chloromethyl derivative, is a platform for significant structural diversification. This process is central to lead-oriented synthesis in drug discovery, where a core structure is modified to generate a library of related compounds for biological screening. whiterose.ac.uk

The conversion of this compound into quinazolinone derivatives is a prime example of scaffold diversification, where a simple pyridine is elaborated into a more complex, fused bicyclic system. researchgate.netresearchgate.net

Furthermore, 2-(chloromethyl)-3,4-dimethoxypyridine hydrochloride acts as a versatile building block for introducing the dimethoxypyridine motif. It can be reacted with a wide range of nucleophiles to create diverse molecular architectures. Examples of its application include:

Reaction with thiols, such as cysteamine hydrochloride or 4-nitrobenzenethiol, to form thioether linkages. prepchem.comnih.gov

Use as a precursor for preparing more complex amines, such as [(2-pyridyl)-2-ethyl]-[3,4-dimethoxy-(2-pyridylmethyl)]-N-methylamine. chemicalbook.comsigmaaldrich.com

These reactions demonstrate how a single, functionalized pyridine scaffold can be leveraged to access a wide array of derivatives with varied substituents and potential applications.

Compound Index

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) |

| 2-Aminobenzamide |

| 2-(Chloromethyl)-3,4-dimethoxypyridine hydrochloride |

| 2-(Hydroxymethyl)-3,4-dimethoxypyridine |

| 2-(3,4-Dimethoxypyridin-2-yl)-2,3-dihydroquinazolin-4(1H)-one |

| 2-Methoxybenzaldehyde |

| 2-Methyl-3-pyridone |

| 2,3,4-Trimethoxybenzaldehyde |

| 3,4-Dimethoxy-2-pyridinemethanol |

| This compound |

| 3-Hydroxy-2-methyl-4-pyrone |

| 4-Nitrobenzenethiol |

| [(2-Pyridyl)-2-ethyl]-[3,4-dimethoxy-(2-pyridylmethyl)]-N-methylamine |

| Chloranil |

| Chloroform |

| Cysteamine hydrochloride |

| Maltol |

| Pantoprazole |

Functionalization at Various Ring Positions

The inherent reactivity of the aldehyde group and the potential for modification of the methoxy substituents or the pyridine ring itself provide multiple avenues for functionalization. The aldehyde at the C2 position is a primary site for transformations. For instance, it serves as a precursor for hydroxymethylation and subsequent chlorination reactions to yield derivatives like 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. This multi-step process begins with raw materials like maltol and proceeds through methylation, ammonification, chlorination, oxidation, methoxy substitution, hydroxymethylation, and a final chlorination step google.com.

Furthermore, reactions involving the core scaffold can lead to modifications at other positions. During the synthesis of quinazolin-4(3H)-ones through the dehydrogenation of intermediate compounds, a notable partial demethylation of the methoxy group at the C3 position of the pyridyl moiety has been observed researchgate.net. This demonstrates that reaction conditions can be tuned to selectively functionalize the methoxy substituents.

| Ring Position | Reaction Type | Process/Reagents | Resulting Functional Group/Product |

|---|---|---|---|

| C2 | Hydroxymethylation & Chlorination | Multi-step synthesis from aldehyde precursor | -CH₂Cl (as hydrochloride salt) google.com |

| C3 | Demethylation | Dehydrogenation using oxidants (DDQ, chloranil) during quinazolinone synthesis | -OH researchgate.net |

Formation of Bipyridine and Other Polyheterocyclic Systems

The dimethoxypyridine scaffold is a valuable building block for constructing more complex heterocyclic systems, including bipyridines and fused polycyclic structures.

Bipyridine Systems: The synthesis of bipyridine derivatives often relies on the coupling of pyridine units. For scaffolds related to 3,4-dimethoxypyridine, a key strategy involves the homo-coupling of a halogenated precursor. Specifically, 3,3',4,4'-tetramethoxy-2,2'-bipyridyl can be synthesized in good yields through a nickel-phosphine complex-mediated homo-coupling of 2-bromo-3,4-dimethoxypyridine researchgate.net. This approach is an application of broader synthetic strategies for bipyridine formation, which include various metal-catalyzed cross-coupling reactions. nih.govresearchgate.netlboro.ac.uk Common methods that are applicable for creating both symmetrical and unsymmetrical bipyridines include Ullmann coupling (typically using copper or palladium) and Suzuki coupling, which utilizes palladium catalysts to couple a pyridylboronic acid with a halopyridine nih.govpreprints.org.

Other Polyheterocyclic Systems: The aldehyde functionality at the C2 position is instrumental in building fused heterocyclic systems via cyclocondensation reactions. A prominent example is the reaction of this compound with 2-aminobenzamide. This cyclocondensation affords a mixture of 2-(3,4-dimethoxypyridin-2-yl)-2,3-dihydroquinazolin-4(1H)-one and its open-chain tautomer researchgate.net. Subsequent dehydrogenation of these intermediates using oxidants like DDQ or chloranil yields the aromatic 2-(pyridin-2-yl)quinazolin-4(3H)-ones researchgate.net. Such strategies, where a functionalized aldehyde is used to construct a new ring system onto an existing scaffold, are fundamental in the synthesis of diverse polyheterocyclic compounds nih.govnih.gov.

| Reactant 1 | Reactant 2 | Reaction Type | Final Product |

|---|---|---|---|

| This compound | 2-Aminobenzamide | Cyclocondensation followed by dehydrogenation | 2-(Pyridin-2-yl)quinazolin-4(3H)-one (with demethylation at C3) researchgate.net |

Design and Synthesis of Molecular Hybrids

Molecular hybridization is a drug design strategy that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule with potentially improved affinity, selectivity, or a modified biological activity profile nih.govnih.gov. The this compound structure is well-suited to serve as a component in such hybrids.

The dimethoxypyridine core can act as one of the primary pharmacophores, while the aldehyde group at C2 provides a convenient chemical handle for introducing a linker or directly attaching a second pharmacophoric moiety. For example, the aldehyde can readily form Schiff bases or be subjected to reductive amination to connect with amine-containing molecules. This modular approach allows for the systematic synthesis of diverse molecular hybrids where the nature of the linker and the second pharmacophore can be varied to optimize biological activity mdpi.commdpi.com. The design process often involves identifying two distinct molecular scaffolds known to interact with different biological targets and linking them to create a dual-action agent or to enhance the activity of one of the components nih.govresearchgate.net.

| Component | Role in Hybrid Molecule | Example Contribution from Target Compound |

|---|---|---|

| Pharmacophore A | Provides the first biological activity or binding motif. | The 3,4-dimethoxypyridine core. |

| Linker | Covalently connects the pharmacophores. | Formed via reaction of the C2-carbaldehyde group (e.g., imine, amine). |

| Pharmacophore B | Provides a second, complementary biological activity or binding motif. | A separate molecular entity (e.g., quinolone, triazole) attached via the linker nih.govmdpi.com |

Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-chloromethyl-3,4-dimethoxypyridine hydrochloride |

| Maltol |

| quinazolin-4(3H)-ones |

| 3,3',4,4'-tetramethoxy-2,2'-bipyridyl |

| 2-bromo-3,4-dimethoxypyridine |

| 2-aminobenzamide |

| 2-(3,4-dimethoxypyridin-2-yl)-2,3-dihydroquinazolin-4(1H)-one |

| 2-(pyridin-2-yl)quinazolin-4(3H)-ones |

Advanced Spectroscopic Characterization and Elucidation of 3,4 Dimethoxypyridine 2 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides unparalleled insight into the structure of molecules at the atomic level. ipb.pt By probing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity and spatial arrangement of atoms within a molecule.

Elucidation of Substitution Patterns and Connectivity

One-dimensional (1D) and two-dimensional (2D) NMR experiments are fundamental to determining the precise substitution pattern and atomic connectivity of 3,4-Dimethoxypyridine-2-carbaldehyde.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of hydrogen atoms. For this compound, distinct signals would be expected for the aldehydic proton, the two aromatic protons on the pyridine (B92270) ring, and the protons of the two methoxy (B1213986) groups. The chemical shift (δ) of these protons and the spin-spin coupling constants (J-coupling) between adjacent protons reveal their relative positions.

¹³C NMR: The carbon NMR spectrum shows signals for each unique carbon atom in the molecule. This allows for the identification of the carbonyl carbon of the aldehyde, the carbons of the pyridine ring (with distinct shifts for those bearing substituents), and the carbons of the methoxy groups.

2D NMR Techniques: For unambiguous assignment and to establish connectivity, 2D NMR experiments are employed. ipb.ptwikipedia.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org For instance, it would show a correlation between the two adjacent protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. wikipedia.orglibretexts.org This allows for the definitive assignment of which proton is bonded to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). libretexts.org For example, an HMBC spectrum would show a correlation from the aldehydic proton to the C2 carbon of the pyridine ring, and from the methoxy protons to the C3 and C4 carbons, respectively, thus confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, even if they are not directly connected through bonds. ipb.pt This is particularly useful for determining the preferred conformation of the aldehyde and methoxy groups relative to the pyridine ring.

A hypothetical table of expected NMR data for this compound is presented below.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| H-5 | ~7.0-7.5 | ~110-120 | C-3, C-4, C-6 |

| H-6 | ~8.0-8.5 | ~150-155 | C-2, C-4, C-5 |

| CHO | ~9.5-10.5 | ~190-195 | C-2, C-3 |

| 3-OCH₃ | ~3.8-4.0 | ~55-60 | C-3 |

| 4-OCH₃ | ~3.9-4.1 | ~55-60 | C-4 |

Monitoring Reaction Progress and Intermediates

NMR spectroscopy is a highly effective tool for real-time monitoring of chemical reactions. nih.gov By acquiring NMR spectra at regular intervals during a reaction, chemists can track the disappearance of starting materials and the appearance of products. This quantitative nature allows for the determination of reaction kinetics.

Furthermore, NMR is invaluable for detecting and characterizing transient reaction intermediates, which are often short-lived and present in low concentrations. mpg.de For instance, in the synthesis of derivatives of this compound, such as in condensation reactions, it may be possible to observe the formation of hemiaminal or other unstable intermediates before they convert to the final product. researchgate.net Specialized NMR techniques can enhance the sensitivity to detect these fleeting species, providing crucial mechanistic insights. mpg.de

Dynamic NMR for Conformational Analysis

Molecules are not static entities; they often undergo dynamic processes such as bond rotations. Dynamic NMR (DNMR) spectroscopy is used to study these conformational changes. nih.gov For molecules like this compound, rotation around the C2-CHO single bond and the C-O bonds of the methoxy groups can occur.

By recording NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals. At high temperatures, if the rotation is fast on the NMR timescale, averaged signals are observed. As the temperature is lowered, the rotation slows down, and separate signals for different conformers may be resolved. The temperature at which these signals coalesce can be used to calculate the energy barrier for the rotation. This type of analysis provides valuable information about the flexibility and conformational preferences of the molecule and its derivatives. acs.org

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. broadinstitute.org It is a cornerstone for the characterization of organic compounds, providing essential information on molecular weight and structure.

Molecular Weight Validation

The most fundamental application of mass spectrometry in chemical synthesis is the validation of the molecular weight of the target compound. tutorchase.com A sample of this compound, when introduced into the mass spectrometer, is ionized. The resulting molecular ion (M⁺) or a protonated molecule ([M+H]⁺) will have a mass-to-charge ratio corresponding to the molecular weight of the compound. youtube.com

High-resolution mass spectrometry (HRMS) can determine the mass with very high precision, allowing for the calculation of the exact molecular formula. This is a critical step in confirming the identity of a newly synthesized compound. For this compound (C₈H₉NO₃), the expected exact mass can be compared to the experimentally measured value to confirm its elemental composition.

| Ion Type | Calculated m/z |

| [M]⁺ | 167.0582 |

| [M+H]⁺ | 168.0655 |

| [M+Na]⁺ | 190.0475 |

| [M+K]⁺ | 206.0214 |

Data based on predicted values for C₈H₉NO₃. uni.lu

Fragmentation Pattern Analysis for Structural Confirmation

In addition to providing the molecular weight, mass spectrometry offers structural information through the analysis of fragmentation patterns. libretexts.org When the molecular ion is formed, it often has excess energy and can break apart into smaller, charged fragments. The way a molecule fragments is often predictable and characteristic of its structure. libretexts.org

For this compound, characteristic fragmentation pathways could include:

Loss of a methyl radical (•CH₃): Cleavage of one of the methoxy groups would result in a fragment ion with a mass of M-15.

Loss of formaldehyde (CH₂O): A rearrangement and cleavage could lead to the loss of formaldehyde from a methoxy group, resulting in a fragment of M-30.

Loss of the formyl radical (•CHO): Cleavage of the aldehyde group would produce a fragment at M-29.

Loss of carbon monoxide (CO): Following the loss of the aldehydic hydrogen, the molecule could lose CO, resulting in a fragment at M-29.

Pyridine ring fragmentation: At higher energies, the pyridine ring itself can break apart in characteristic ways. rsc.org

By analyzing the masses of these fragment ions, a detailed picture of the molecule's structure can be assembled, providing confirmatory evidence that complements the data obtained from NMR spectroscopy. researchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for elucidating the functional groups present in a molecule. By analyzing the absorption of infrared radiation, characteristic vibrational modes can be identified, offering a molecular fingerprint of the compound.

Fourier-Transform Infrared (FTIR) Analysis

The most prominent absorption would be the C=O stretching of the aldehyde group, typically observed in the region of 1700-1720 cm⁻¹. The C-H stretch of the aldehyde group is expected to appear as a weaker band around 2720-2820 cm⁻¹. The methoxy groups would be characterized by C-O stretching vibrations, typically found in the 1260-1000 cm⁻¹ region, and C-H stretching of the methyl groups around 2950-2850 cm⁻¹. The pyridine ring would exhibit characteristic C=C and C=N stretching vibrations within the 1600-1400 cm⁻¹ range.

Table 1: Predicted FTIR Spectral Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| Aldehyde C=O Stretch | 1700 - 1720 |

| Aldehyde C-H Stretch | 2720 - 2820 |

| Methoxy C-O Stretch | 1260 - 1000 |

| Methyl C-H Stretch | 2950 - 2850 |

Attenuated Total Reflectance Infrared (ATR-IR) Analysis

Attenuated Total Reflectance (ATR) is a sampling technique that can be used with FTIR spectroscopy to analyze solid and liquid samples directly without extensive preparation. The resulting ATR-IR spectrum is generally comparable to a transmission FTIR spectrum, although peak intensities can vary.

As with FTIR, specific ATR-IR data for this compound is not available. However, the analysis of a similar compound, (3,4-Dimethoxyphenyl)acetonitrile, using ATR-IR provides some insight into the expected spectral regions of interest. For this compound, an ATR-IR analysis would be expected to clearly show the strong carbonyl (C=O) absorption of the aldehyde, as well as the various C-H and C-O stretches from the methoxy groups and the characteristic vibrations of the pyridine ring. This non-destructive technique would be ideal for a rapid analysis of the compound in its native state.

Ultraviolet-Visible (UV-Vis) and Emission Spectroscopy of Derived Compounds

Derivatives of this compound, particularly Schiff bases formed by its condensation with primary amines, exhibit interesting electronic properties that can be studied using UV-Visible (UV-Vis) and emission (fluorescence) spectroscopy. These techniques provide information about the electronic transitions within the molecule.

Schiff base derivatives of the analogous 3,4-dimethoxybenzaldehyde have been shown to possess distinct UV-Vis absorption bands. These absorptions are typically attributed to π-π* and n-π* electronic transitions within the aromatic rings and the imine (C=N) group. The position and intensity of these bands can be influenced by the nature of the substituent on the amine and the solvent used.

For instance, Schiff bases derived from substituted benzaldehydes often exhibit absorption maxima in the range of 250-400 nm. The introduction of electron-donating or electron-withdrawing groups can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption wavelength.

Emission spectroscopy of these derivatives can reveal information about their potential as fluorescent materials. Upon excitation at an appropriate wavelength, these compounds can emit light at a longer wavelength (Stokes shift). The emission properties are also sensitive to the molecular structure and the environment.

Table 2: Representative UV-Vis and Emission Data for Schiff Base Derivatives of Aromatic Aldehydes

| Derivative Type | Absorption λmax (nm) | Emission λem (nm) |

|---|---|---|

| Schiff Base of 3,4-dimethoxybenzaldehyde | ~280, ~320 | Not Reported |

Computational Chemistry and Theoretical Studies on 3,4 Dimethoxypyridine 2 Carbaldehyde

Molecular Docking Studies (Methodological Aspects for Ligand-Receptor Interactions)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 3,4-Dimethoxypyridine-2-carbaldehyde, molecular docking studies would be instrumental in elucidating its potential interactions with biological macromolecules, such as proteins or enzymes. This in silico method is a cornerstone of structure-based drug design, allowing researchers to screen for potential biological targets and understand the molecular basis of a ligand's activity.

The methodological pipeline for a typical molecular docking study of this compound would involve several key steps. The process begins with the preparation of both the ligand (this compound) and the receptor (the target protein). The three-dimensional structure of the ligand would be generated and optimized to its lowest energy conformation using quantum mechanical or molecular mechanics methods. For the receptor, a high-resolution crystal structure is typically obtained from a repository like the Protein Data Bank (PDB). This structure is then prepared by adding hydrogen atoms, assigning partial charges, and removing any non-essential molecules like water or co-crystallized ligands.

The core of the molecular docking process is the search algorithm, which explores the conformational space of the ligand within the defined binding site of the receptor. Various algorithms, such as genetic algorithms, Monte Carlo simulations, or fragment-based methods, are employed to generate a multitude of possible binding poses. Each of these poses is then evaluated and ranked using a scoring function. The scoring function is a mathematical model that estimates the binding affinity (or binding energy) between the ligand and the receptor. These functions take into account various intermolecular interactions, including:

Hydrogen Bonds: The aldehyde and methoxy (B1213986) groups of this compound, as well as the pyridine (B92270) nitrogen, are potential hydrogen bond donors and acceptors.

Van der Waals Interactions: These are non-specific attractive or repulsive forces between atoms.

Electrostatic Interactions: These arise from the attraction or repulsion of charged or polar groups on the ligand and the receptor.

Hydrophobic Interactions: The pyridine ring and methyl groups can participate in favorable interactions with nonpolar residues in the binding pocket.

The results of a molecular docking study are typically presented as a ranked list of binding poses, along with their corresponding binding energy scores. A lower binding energy generally indicates a more stable and favorable interaction. These computational predictions provide valuable hypotheses about the binding mode and affinity of this compound, which can then be validated through experimental techniques.

Table 1: Key Methodological Aspects of Molecular Docking Studies

| Step | Description |

| Ligand Preparation | Generation of the 3D structure of this compound and energy minimization. |

| Receptor Preparation | Retrieval of the target protein's 3D structure, addition of hydrogens, and removal of non-essential molecules. |

| Binding Site Definition | Identification and definition of the active site or binding pocket on the receptor. |

| Docking Algorithm | Use of a search algorithm (e.g., genetic algorithm, Monte Carlo) to generate various ligand poses within the binding site. |

| Scoring Function | Evaluation and ranking of the generated poses based on an estimated binding affinity, considering various intermolecular interactions. |

| Post-Docking Analysis | Visualization and analysis of the top-ranked poses to understand the key interactions between the ligand and the receptor. |

Electrostatic Potential Mapping

Electrostatic potential (ESP) mapping is a computational method used to visualize the three-dimensional charge distribution of a molecule. The ESP map is plotted on the molecule's surface, typically the van der Waals surface, and uses a color spectrum to represent the electrostatic potential. Regions of negative potential, usually colored in shades of red, indicate areas that are rich in electrons and are attractive to electrophiles. Conversely, regions of positive potential, depicted in blue, are electron-poor and are favorable for interactions with nucleophiles. Green or yellow areas represent regions that are relatively neutral.

For this compound, an ESP map would provide crucial insights into its reactivity and intermolecular interaction patterns. The analysis would likely reveal several key features:

Negative Potential: A region of significant negative electrostatic potential would be expected around the oxygen atom of the aldehyde group and the nitrogen atom of the pyridine ring due to the presence of lone pairs of electrons. The oxygen atoms of the methoxy groups would also contribute to negative potential regions. These areas would be the primary sites for hydrogen bonding and interactions with positively charged residues or metal ions in a receptor's binding pocket.

Positive Potential: Regions of positive potential would likely be located around the hydrogen atoms, particularly the aldehyde proton and the protons on the pyridine ring. These areas would be susceptible to interactions with negatively charged or electron-rich groups.

The ESP map is a powerful tool for understanding how a molecule will "see" and interact with other molecules. It provides a more nuanced picture of molecular polarity than simple dipole moment calculations and can help to rationalize and predict the geometry of non-covalent interactions, which are fundamental to ligand-receptor binding. In the absence of specific experimental data for this compound, theoretical ESP maps serve as a valuable predictive tool for its chemical behavior.

Table 2: Predicted Electrostatic Potential Features of this compound

| Molecular Region | Predicted Electrostatic Potential | Implication for Interactions |

| Aldehyde Oxygen | Strongly Negative | Potential for strong hydrogen bond acceptance. |

| Pyridine Nitrogen | Negative | Site for hydrogen bond acceptance and coordination with metal ions. |

| Methoxy Oxygens | Negative | Contribute to the overall electron-rich character and can act as hydrogen bond acceptors. |

| Aldehyde Hydrogen | Positive | Potential for hydrogen bond donation or interaction with nucleophilic sites. |

| Pyridine Ring Hydrogens | Positive | Can participate in weaker electrostatic interactions. |

Applications of 3,4 Dimethoxypyridine 2 Carbaldehyde As a Key Synthetic Intermediate

A Building Block for Nitrogen Heterocycles and Fused Ring Systems

The inherent reactivity of the aldehyde group, coupled with the electronic properties of the dimethoxy-substituted pyridine (B92270) ring, makes 3,4-Dimethoxypyridine-2-carbaldehyde an ideal starting material for the construction of various heterocyclic scaffolds. Its utility is particularly pronounced in the synthesis of fused ring systems, where the pyridine core becomes an integral part of a larger, more complex structure.

Quinazoline (B50416) and Quinazolinone Scaffolds

The synthesis of quinazolinone derivatives, a class of compounds with a broad spectrum of biological activities, represents a key application of this compound. Research has demonstrated its successful use in the construction of these valuable scaffolds.

One notable study details the cyclocondensation of this compound with 2-aminobenzamide (B116534). This reaction yields a mixture of 2-(3,4-dimethoxypyridin-2-yl)-2,3-dihydroquinazolin-4(1H)-one and its open-chain tautomer. Subsequent dehydrogenation of this mixture using oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or chloranil leads to the formation of 2-(pyridin-2-yl)quinazolin-4(3H)-ones. A fascinating aspect of this transformation is the concurrent partial demethylation at the C(3) position of the pyridyl moiety researchgate.net.

| Starting Material | Reagent | Intermediate Product | Final Product |

| This compound | 2-Aminobenzamide | 2-(3,4-dimethoxypyridin-2-yl)-2,3-dihydroquinazolin-4(1H)-one | 2-(3-hydroxy-4-methoxypyridin-2-yl)quinazolin-4(3H)-one |

This reaction underscores the utility of this compound as a direct precursor to functionalized quinazolinone cores, which are prevalent in many pharmacologically active molecules.

Pyridine and Bipyridine Ligands

While direct synthesis of simple pyridine ligands from this compound is less commonly documented, its structural relative, 2-bromo-3,4-dimethoxy pyridine, serves as a key precursor for bipyridine ligands. The nickel-phosphine complex-mediated homo-coupling of this bromo-pyridine derivative yields 3,3',4,4'-tetramethoxy-2,2'-bipyridyl in good yields researchgate.net. This bipyridyl system is a precursor to orellanine and orelline, toxic compounds found in certain mushrooms. The synthesis of these natural products involves the demethylation of the tetramethoxy-bipyridyl intermediate to afford the corresponding tetrahydroxy-2,2'-bipyridyl researchgate.net.

The aldehyde functionality of this compound offers a handle for further synthetic manipulations, suggesting its potential for elaboration into more complex pyridine-based ligands through reactions such as condensations and multicomponent reactions.

Imidazopyridine and Other Related Heterocycles

Imidazopyridines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. The general synthetic strategies for imidazo[1,2-a]pyridines often involve the reaction of a 2-aminopyridine (B139424) with an α-halocarbonyl compound or a multicomponent reaction involving an aldehyde.

Although direct examples of this compound in the synthesis of imidazopyridines are not extensively reported in readily available literature, its aldehyde functionality makes it a suitable candidate for established synthetic routes. For instance, the Groebke-Blackburn-Bienaymé (GBB) three-component reaction, which utilizes an aminopyridine, an isocyanide, and an aldehyde, is a powerful tool for constructing the imidazo[1,2-a]pyridine scaffold. The aldehyde component in this reaction can be varied, and the use of this compound would be expected to yield imidazopyridines bearing a dimethoxyphenyl substituent at the 3-position.

Precursor in the Synthesis of Complex Organic Molecules

Beyond its role as a building block for fundamental heterocyclic systems, this compound serves as a valuable precursor in the multi-step synthesis of more intricate organic molecules, including those with significant pharmacological and agrochemical relevance.

Pharmacologically Relevant Scaffolds

The nitrogen-containing heterocyclic scaffolds derived from this compound are frequently found at the core of numerous pharmacologically active compounds.

Quinazoline and Quinazolinone Scaffolds: These frameworks are present in a wide range of therapeutic agents exhibiting anticancer, anti-inflammatory, antibacterial, and antiviral properties. The ability to introduce a substituted pyridine moiety onto the quinazolinone core using this compound opens avenues for the development of novel drug candidates with potentially enhanced or modulated biological activity.

Pyridine and Bipyridine Ligands: Pyridine and bipyridine units are integral components of many biologically active molecules and are also widely used as ligands in metal-based therapeutics and diagnostics. The functional groups on the pyridine ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule.

Imidazopyridine and Other Related Heterocycles: Imidazopyridines are well-known for their anxiolytic, sedative, and hypnotic properties, with zolpidem being a prominent example. The synthesis of novel imidazopyridine derivatives using precursors like this compound could lead to the discovery of new central nervous system agents with improved efficacy and safety profiles.

Agrochemical Intermediates

The pyridine ring is a common structural motif in a variety of agrochemicals, including herbicides, insecticides, and fungicides. The specific substitution pattern on the pyridine ring is crucial for the biological activity and selectivity of these compounds.

While direct examples of this compound being used as an intermediate in the synthesis of commercial agrochemicals are not prominently documented, its potential is evident. The functional handles it possesses—the aldehyde and methoxy (B1213986) groups—allow for a range of chemical transformations to build more complex side chains and introduce various pharmacophores relevant to agrochemical activity. The development of novel pyridine-based agrochemicals is an ongoing area of research, and versatile building blocks like this compound are valuable tools in this endeavor.

Specialty Chemicals and Fine Fragrances

This compound serves as a versatile intermediate in the synthesis of a variety of specialty chemicals, including those utilized in the fine fragrance industry. While specific examples detailing the direct use of this compound in commercial fragrances are not extensively documented in publicly available literature, the chemical structure of the molecule suggests its potential utility in creating novel scent profiles.

The fragrance of a chemical compound is intrinsically linked to its molecular structure. Aldehydes, as a functional group, are well-known for their significant contributions to the world of perfumery. sobfragrance.commairfragrance.comalphaaromatics.com They are organic compounds that occur naturally in materials like orange rind, cinnamon, and rose, and can also be synthesized. alphaaromatics.com The presence of an aldehyde group in this compound makes it a candidate for exploration in fragrance creation. Aldehydes are known to impart a range of scents, from soapy and waxy to green and citrusy, and they have the ability to enhance and add complexity to fragrance compositions. sobfragrance.comalphaaromatics.com

The application of pyridine-based compounds in perfumery is an area of ongoing research and development. Patents have been filed for the use of certain pyridine derivatives as perfume or aroma ingredients, highlighting the potential for this class of compounds in the fragrance industry. google.com

Advanced Materials and Polymer Precursors

The unique chemical structure of this compound makes it a promising candidate as a monomer or a precursor for the synthesis of advanced materials and polymers. The pyridine ring, with its nitrogen atom and aromatic nature, can impart specific properties such as thermal stability, conductivity, and the ability to coordinate with metal ions. The aldehyde and methoxy functional groups offer reactive sites for polymerization and further chemical modifications.

Pyridine-containing polymers are a class of materials that have garnered significant interest for a variety of applications. chemrxiv.org The synthesis of polymers incorporating pyridine units can be challenging due to the coordinating ability and basicity of the pyridine nitrogen, which can interfere with certain polymerization catalysts. chemrxiv.org However, successful polymerization of pyridine-based monomers has been achieved through methods like ring-opening metathesis polymerization (ROMP). chemrxiv.org

While the direct polymerization of this compound has not been specifically detailed in the available research, its functional groups suggest several potential routes for incorporation into polymeric structures. The aldehyde group can undergo condensation reactions with various monomers to form polymers such as polyesters, polyamides, and polyimines. For instance, it could potentially react with diols, diamines, or other suitable co-monomers to build polymer chains.

Moreover, the dimethoxy-substituted pyridine ring can be a key component in the design of functional polymers. For example, polymers containing 2,5-dimethoxyfuran units have been synthesized via ring-opening polymerization, indicating the potential for similar reactions with substituted pyridine rings. tubitak.gov.tr The resulting polymers could exhibit interesting properties for applications in electronics, catalysis, or as stimuli-responsive materials.

The table below summarizes the key structural features of this compound that are relevant to its potential use as a polymer precursor.

| Structural Feature | Potential Role in Polymerization | Resulting Polymer Properties |

| Aldehyde Group | Monomer in condensation polymerization | Formation of polyesters, polyamides, polyimines |

| Pyridine Ring | Imparts specific functionalities | Thermal stability, conductivity, metal coordination |

| Methoxy Groups | Can be modified for further reactions | Tunable solubility and other physical properties |

Role in Exploring Novel Chemical Reactions and Pathways

This compound, as a substituted heterocyclic aldehyde, is a valuable substrate for exploring novel chemical reactions and synthetic pathways. The interplay of the aldehyde group, the electron-rich dimethoxy-substituted pyridine ring, and the nitrogen heteroatom creates a unique electronic and steric environment that can lead to new and interesting chemical transformations.

The aldehyde functionality is a cornerstone of organic synthesis, participating in a vast array of reactions such as nucleophilic additions, reductions, oxidations, and condensations. When attached to a pyridine ring, its reactivity can be modulated by the electronic effects of the ring system. The methoxy groups at the 3 and 4 positions further influence the electron density of the pyridine ring, which in turn affects the reactivity of the aldehyde group.

One area of exploration is the use of this compound in multicomponent reactions. These reactions, where three or more reactants combine in a single step to form a complex product, are highly efficient and are of great interest in medicinal and materials chemistry. The aldehyde group is a common component in many multicomponent reactions, and the unique substitution pattern of this particular pyridine derivative could lead to the discovery of novel scaffolds.

Furthermore, the pyridine nitrogen can act as a directing group in C-H activation and functionalization reactions. This is a rapidly developing area of organic synthesis that allows for the direct modification of C-H bonds, offering more efficient and atom-economical synthetic routes. The presence of the aldehyde and methoxy groups can influence the regioselectivity of such reactions on the pyridine ring.

The synthesis of various heterocyclic systems can also be explored starting from this compound. For example, it can serve as a precursor for the synthesis of fused pyridine derivatives through cyclization reactions. The aldehyde group can be transformed into other functional groups, opening up further avenues for derivatization and the creation of diverse molecular architectures. Research into the synthesis of pyridine-2-carboxaldehyde thiosemicarbazones, for instance, highlights the utility of the pyridine-2-carbaldehyde core in creating complex molecules with potential biological activity. google.com

The table below provides a summary of the potential areas of exploration for novel chemical reactions involving this compound.

| Reaction Type | Potential Application | Key Features of this compound |

| Multicomponent Reactions | Synthesis of complex molecules and libraries | Aldehyde functionality, substituted pyridine scaffold |

| C-H Activation/Functionalization | Efficient synthesis of derivatized pyridines | Pyridine nitrogen as a directing group |

| Synthesis of Fused Heterocycles | Access to novel chemical scaffolds | Reactive aldehyde group, modifiable pyridine ring |

| Derivatization of Functional Groups | Creation of diverse molecular architectures | Versatile aldehyde and methoxy groups |

Future Research Directions and Perspectives

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of substituted pyridines is an area of continuous development, with a strong emphasis on green chemistry principles. rasayanjournal.co.in Future research on 3,4-Dimethoxypyridine-2-carbaldehyde should prioritize the development of more efficient and environmentally benign synthetic routes.

Current synthetic strategies for pyridine (B92270) derivatives often rely on multi-step procedures that may involve harsh reaction conditions and the use of stoichiometric, and sometimes toxic, reagents. rasayanjournal.co.in Future efforts should be directed towards the development of catalytic, one-pot, and multicomponent reactions that minimize waste and improve atom economy. acs.org For instance, iron-catalyzed cyclization reactions have shown promise for the green synthesis of substituted pyridines and could be adapted for the synthesis of this compound precursors. rsc.org

The use of sustainable and unconventional reaction media and energy sources is another promising avenue. Microwave-assisted organic synthesis, for example, has been shown to accelerate reaction rates, improve yields, and reduce the formation of byproducts in the synthesis of pyridine derivatives. acs.org Similarly, the use of mesoporous materials like MCM-41 as catalysts could offer advantages such as high surface area, thermal stability, and reusability, contributing to more sustainable processes. asianpubs.orgresearchgate.net

| Synthetic Approach | Potential Advantages for this compound Synthesis |

| Catalytic One-Pot Reactions | Reduced number of synthetic steps, lower solvent consumption, and decreased waste generation. |

| Multicomponent Reactions | Increased molecular complexity from simple starting materials in a single step, high atom economy. |

| Microwave-Assisted Synthesis | Shorter reaction times, higher yields, and often cleaner reaction profiles. acs.org |

| Use of Solid Catalysts | Ease of separation and catalyst recycling, leading to more environmentally friendly processes. asianpubs.orgresearchgate.net |

Exploration of Novel Reactivity and Selectivity Profiles

The aldehyde functional group at the 2-position of the pyridine ring, influenced by the electron-donating methoxy (B1213986) groups at the 3- and 4-positions, offers a rich landscape for exploring novel reactivity and selectivity. While the formation of Schiff bases is a well-known reaction of pyridine-2-carbaldehydes, future research should delve into more complex and selective transformations. wikipedia.org

The selective functionalization of the pyridine ring itself presents a significant challenge and a key area for future investigation. nih.gov Given the electronic nature of the substituents, exploring electrophilic and nucleophilic aromatic substitution reactions could lead to the synthesis of a diverse range of novel derivatives. Moreover, the development of transition-metal-catalyzed C-H functionalization methods would provide a powerful tool for the direct and selective introduction of new functional groups onto the pyridine core, minimizing the need for pre-functionalized substrates. rsc.org

The investigation of the coordination chemistry of this compound and its derivatives is another promising direction. The pyridine nitrogen and the aldehyde oxygen can act as a bidentate ligand, forming stable complexes with various metal ions. nih.gov The electronic properties of the methoxy substituents could modulate the coordination behavior and the catalytic activity of the resulting metal complexes.

Computational Design of Advanced this compound-Based Systems

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research for predicting molecular properties and guiding experimental work. nih.govmdpi.com Future research should leverage computational methods for the rational design of advanced systems based on the this compound scaffold.

DFT calculations can be employed to understand the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. nih.govresearchgate.net This understanding can inform the design of molecules with tailored electronic and optical properties for applications in materials science. For example, computational screening could identify derivatives with optimal HOMO-LUMO energy gaps for use in organic electronic devices. researchgate.net

Furthermore, computational modeling can be used to design and predict the efficacy of novel catalysts based on metal complexes of this compound. By simulating reaction mechanisms and transition states, researchers can identify the most promising ligand architectures for achieving high catalytic activity and selectivity. This in silico approach can significantly accelerate the discovery and optimization of new catalytic systems.

| Computational Method | Application in this compound Research |

| Density Functional Theory (DFT) | Prediction of molecular geometry, electronic properties, and reactivity. nih.govmdpi.com |

| Time-Dependent DFT (TD-DFT) | Simulation of electronic absorption and emission spectra for materials science applications. |

| Molecular Docking | In the context of derivatives, predicting binding affinities to biological targets for drug discovery. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling enzymatic reactions or reactions in complex environments. |

Interdisciplinary Applications in Materials Science and Catalysis

The unique structural and electronic features of this compound make it an attractive building block for the development of new materials and catalysts.

In materials science, pyridine-containing polymers have been investigated for their potential in electronic and optoelectronic devices. researchgate.net The incorporation of the 3,4-dimethoxy-substituted pyridine unit into conjugated polymer backbones could lead to materials with novel photophysical properties. The aldehyde functionality provides a convenient handle for polymerization reactions or for post-polymerization modification to fine-tune the material's properties.

In the field of catalysis, pyridine-2-carbaldehyde and its derivatives are known to form robust ligands for a variety of transition metal catalysts. nih.govresearchgate.net The development of new ligands based on this compound could lead to catalysts with improved performance in a range of organic transformations. For instance, palladium complexes bearing iminopyridine ligands have been successfully employed in C-N cross-coupling reactions. nih.gov The electronic tuning provided by the methoxy groups could enhance the catalytic efficiency and selectivity of such complexes. Furthermore, immobilizing these catalytic complexes on solid supports, such as functionalized nanoparticles, could facilitate catalyst recovery and reuse, aligning with the principles of green chemistry. rsc.orgnih.govrsc.org

Q & A

Q. Table 1: Example Synthesis Optimization Parameters

| Parameter | Condition | Impact on Yield |

|---|---|---|

| Oxidant | PCC vs. Dess-Martin periodinane | PCC: 85% yield |

| Solvent | DCM vs. THF | DCM: Higher stability |

| Reaction Time | 4–6 hours | Extended time reduces byproducts |

Basic: What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Methodological Answer:

Critical techniques include:

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 9.8–10.2 ppm confirm the aldehyde proton. Methoxy groups appear as singlets near δ 3.8–4.0 ppm.

- ¹³C NMR : The aldehyde carbon resonates at δ 190–200 ppm. Aromatic carbons adjacent to electron-donating methoxy groups show downfield shifts.

- IR Spectroscopy : A strong C=O stretch (~1700 cm⁻¹) and C-O (methoxy) stretches (~1250 cm⁻¹) are diagnostic.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ at m/z 181.0735 (calculated for C₈H₉NO₃).

Q. Data Interpretation Tips :

- Compare experimental spectra with computational predictions (e.g., DFT) to resolve ambiguities.

- Use 2D NMR (COSY, HSQC) to assign overlapping aromatic signals .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Q. Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation.

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents and moisture .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

- Health Hazards : Classified as H315 (skin irritation) and H319 (eye irritation). Immediate washing with water is required upon contact .

Advanced: How can computational chemistry be applied to predict the reactivity of this compound in nucleophilic addition reactions?

Q. Methodological Answer :

- DFT Calculations : Optimize the molecule’s geometry using B3LYP/6-31G(d) to identify electrophilic sites. The aldehyde carbon (LUMO energy ~ -1.5 eV) is the primary target for nucleophiles.

- Reactivity Indices : Fukui functions (ƒ⁻) highlight nucleophilic attack preferences.

- Solvent Effects : Polarizable continuum models (PCM) simulate solvent polarity’s impact on transition states.

- Case Study : In aqueous conditions, the aldehyde undergoes hydration to form a geminal diol, reducing electrophilicity. Use anhydrous solvents (e.g., DMF) to suppress this .

Advanced: What strategies are effective in resolving contradictions between experimental and theoretical data regarding the electronic properties of this compound?

Q. Methodological Answer :

- Multi-Technique Validation : Combine UV-Vis (to assess π→π* transitions) and cyclic voltammetry (to measure redox potentials) with DFT-predicted HOMO-LUMO gaps.

- Crystallography : Single-crystal X-ray diffraction provides exact bond lengths and angles, resolving discrepancies in resonance structures.

- Dynamic Effects : Account for solvent dynamics (e.g., using molecular dynamics simulations) to explain deviations in polarity measurements .

Advanced: What are the challenges in utilizing this compound as a building block for heterocyclic compound synthesis, and how can regioselectivity be controlled?

Q. Methodological Answer :

- Challenge 1 : Competing reactions at the aldehyde vs. methoxy groups.

- Solution : Use protecting groups (e.g., silyl ethers) for methoxy moieties before aldehyde functionalization.

- Challenge 2 : Regioselectivity in cyclocondensation reactions.

- Case Study : Reaction with hydrazines yields pyrazoles; microwave-assisted synthesis reduces reaction time from 12 hours to 30 minutes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.